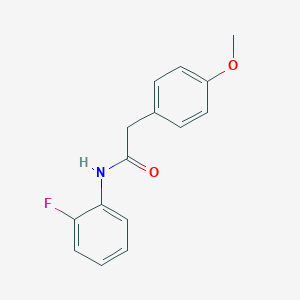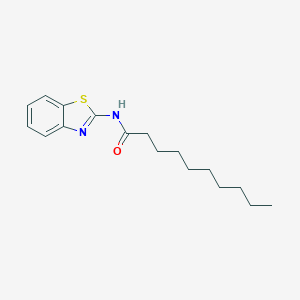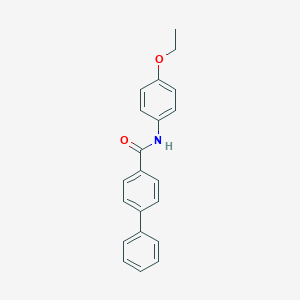
N-(4-ethoxyphenyl)-4-phenylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethoxyphenyl)-4-phenylbenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a biphenyl carboxamide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-4-phenylbenzamide typically involves the reaction of 4-ethoxyaniline with 4-biphenylcarbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
化学反应分析
Types of Reactions
N-(4-ethoxyphenyl)-4-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a hydroxyl group, resulting in the formation of N-(4-hydroxyphenyl)-4-biphenylcarboxamide.
Reduction: The carbonyl group in the carboxamide can be reduced to form an amine, resulting in the formation of N-(4-ethoxyphenyl)-4-biphenylamine.
Substitution: The ethoxy group can be substituted with other functional groups, such as halogens or alkyl groups, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation can be carried out using alkyl halides in the presence of a base.
Major Products Formed
Oxidation: N-(4-hydroxyphenyl)-4-biphenylcarboxamide
Reduction: N-(4-ethoxyphenyl)-4-biphenylamine
Substitution: Various halogenated or alkylated derivatives
科学研究应用
N-(4-ethoxyphenyl)-4-phenylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and protein binding due to its amide functionality.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.
作用机制
The mechanism of action of N-(4-ethoxyphenyl)-4-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy group and the amide functionality play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, in medicinal applications, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting its anti-inflammatory effects.
相似化合物的比较
Similar Compounds
N-(4-ethoxyphenyl)acetamide: Similar structure but with an acetamide group instead of a biphenylcarboxamide.
N-(4-methoxyphenyl)-4-biphenylcarboxamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-(4-ethoxyphenyl)-4-biphenylamine: Similar structure but with an amine group instead of a carboxamide.
Uniqueness
N-(4-ethoxyphenyl)-4-phenylbenzamide is unique due to the presence of both the ethoxy group and the biphenylcarboxamide structure. This combination of functional groups provides a distinct set of chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.
属性
分子式 |
C21H19NO2 |
|---|---|
分子量 |
317.4 g/mol |
IUPAC 名称 |
N-(4-ethoxyphenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C21H19NO2/c1-2-24-20-14-12-19(13-15-20)22-21(23)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-15H,2H2,1H3,(H,22,23) |
InChI 键 |
RCZRKPFJSQUESV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
规范 SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




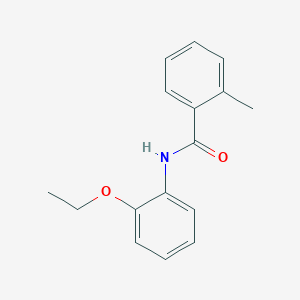
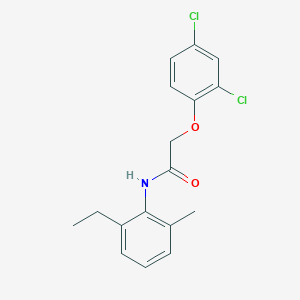
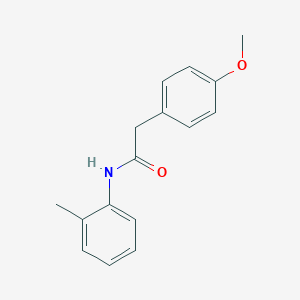
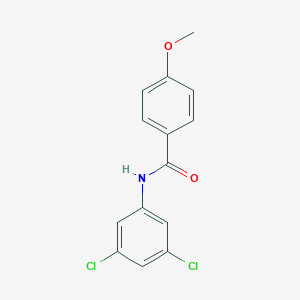
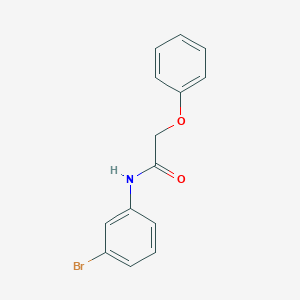
![Ethyl 3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoate](/img/structure/B291827.png)
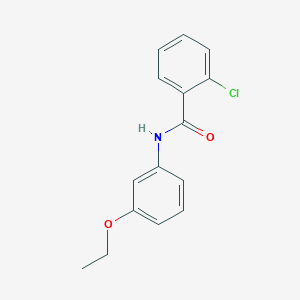
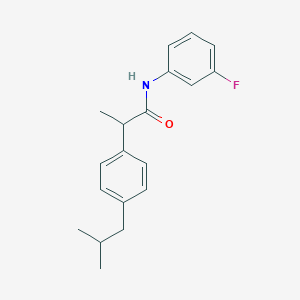
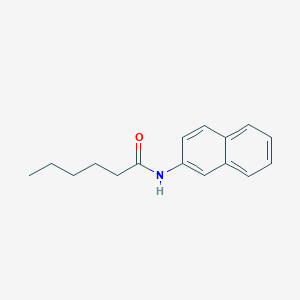
![2-(4-methoxyphenyl)-N-(6-{[(4-methoxyphenyl)acetyl]amino}hexyl)acetamide](/img/structure/B291835.png)
